6-epi-Castanospermine

α-Mannosidase isoform selectivity Lysosomal vs. cytosolic enzyme Pharmacological chaperone design

6-epi-Castanospermine (CAS 107244-34-8) is a naturally occurring indolizidine alkaloid first isolated from seeds of Castanospermum australe. As the C-6 epimer of the well-known glycosidase inhibitor castanospermine, it possesses a D-manno stereochemical configuration rather than the D-gluco configuration of its parent compound.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
CAS No. 107244-34-8
Cat. No. B028555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-epi-Castanospermine
CAS107244-34-8
Synonyms1,6,7,8-Indolizinetetrol, octahydro-, (1S,6R,7R,8R,8aR)-
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1CN2CC(C(C(C2C1O)O)O)O
InChIInChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7+,8+/m0/s1
InChIKeyJDVVGAQPNNXQDW-SLBCVNJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-epi-Castanospermine (CAS 107244-34-8) Procurement Guide for Scientific Selection


6-epi-Castanospermine (CAS 107244-34-8) is a naturally occurring indolizidine alkaloid first isolated from seeds of Castanospermum australe [1]. As the C-6 epimer of the well-known glycosidase inhibitor castanospermine, it possesses a D-manno stereochemical configuration rather than the D-gluco configuration of its parent compound. This single stereochemical inversion at C-6 fundamentally reprograms its glycosidase inhibition profile and biological target spectrum [2]. Commercially available at ≥95% purity (GC) as a white to off-white powder, 6-epi-castanospermine serves as a critical molecular probe for dissecting glycosidase isoform selectivity and as a scaffold for developing tissue-selective pharmacological chaperones [3].

Why 6-epi-Castanospermine Cannot Be Substituted by Castanospermine or Other In-Class Iminosugars


Glycosidase inhibitors within the indolizidine alkaloid class are not functionally interchangeable. Castanospermine is a potent, broad-spectrum inhibitor of both α- and β-glucosidases, whereas 6-epi-castanospermine, differing only in stereochemistry at the C-6 position, loses essentially all β-glucosidase and lysosomal α-glucosidase inhibitory activity while gaining the ability to discriminate between neutral and acidic α-mannosidase isoforms [1]. Furthermore, the bicyclic indolizidine core of 6-epi-castanospermine confers markedly superior α-mannosidase inhibition compared to the monocyclic piperidine analog 1-deoxymannojirimycin (manno-DNJ), despite both sharing the same D-manno configuration [2]. Simply substituting a castanospermine analog or a monocyclic iminosugar for 6-epi-castanospermine will yield fundamentally different biological outcomes. The quantitative evidence below establishes the dimensions across which 6-epi-castanospermine is genuinely differentiated.

6-epi-Castanospermine Quantitative Differentiation Evidence: Comparator-Based Analysis


Neutral vs. Acidic α-Mannosidase Isoform Selectivity: 6-epi-Castanospermine vs. Castanospermine

6-epi-Castanospermine exhibits a striking functional divergence from castanospermine in human α-mannosidase isoform targeting. Castanospermine is a broad-spectrum glucosidase inhibitor and does not selectively discriminate among α-mannosidase isoforms. In contrast, 6-epi-castanospermine does not inhibit lysosomal (acidic) α-mannosidase but acts as a good inhibitor of the cytosolic or neutral α-mannosidase in human liver preparations [1]. This isoform-selective profile is unique among naturally occurring iminosugars and enables selective pharmacological targeting of the neutral α-mannosidase without concomitant lysosomal enzyme disruption.

α-Mannosidase isoform selectivity Lysosomal vs. cytosolic enzyme Pharmacological chaperone design

Superior α-Mannosidase Inhibition: Bicyclic 6-epi-Castanospermine vs. Monocyclic manno-DNJ

In a side-by-side comparison of bicyclic and monocyclic iminosugars sharing the D-manno configuration, 6-epi-castanospermine (indolizidine core) demonstrated markedly superior α-mannosidase inhibition compared to 1-deoxymannojirimycin (manno-DNJ, piperidine core) [1]. Both compounds possess the identical D-manno stereochemical arrangement, yet the constrained bicyclic scaffold of 6-epi-castanospermine yields substantially greater inhibitory potency. This finding demonstrates that the indolizidine ring system provides a critical entropic advantage for α-mannosidase active-site binding that the flexible monocyclic piperidine scaffold cannot replicate.

Bicyclic vs. monocyclic iminosugar α-Mannosidase inhibition Core scaffold comparison

Sucrase Inhibition and In Vivo Anti-Hyperglycemic Activity: 6-epi-Castanospermine vs. Miglitol

6-epi-Castanospermine demonstrated potent in vitro sucrase inhibition with an IC50 of 9.4 µM, compared to castanospermine at 0.23 µM, and both outperformed all other indolizidine and pyrrolizidine isomers tested [1]. In an in vivo sucrose-loading model in fasted mice (sucrose 2.5 g/kg p.o.), 6-epi-castanospermine produced significantly lower blood glucose levels at 15, 30, and 60 minutes post-load compared to placebo. While castanospermine's suppressive effect on postprandial hyperglycemia was superior to the clinical drug miglitol, 6-epi-castanospermine showed a distinct absorption and suppression curve profile differing from miglitol's delayed-phase pattern, suggesting differential gastrointestinal absorption kinetics [1]. This pharmacokinetic differentiation may be exploitable for tailored glycemic control strategies.

Sucrase inhibition Postprandial hyperglycemia In vivo sucrose tolerance test

Differential Inhibition of Glycoprotein Processing Enzymes: 6-epi-Castanospermine vs. Castanospermine on Glucosidase I/II

In mung bean glycoprotein processing enzyme assays, castanospermine and 6-epi-castanospermine displayed a dramatic functional divergence: castanospermine is a potent inhibitor of both glucosidase I and glucosidase II, whereas 6-epi-castanospermine is a very poor inhibitor of these ER-resident processing enzymes [1]. This finding established that the C-6 stereochemistry alone determines whether an indolizidine alkaloid can effectively block N-linked oligosaccharide trimming in the endoplasmic reticulum. Researchers studying ER glycoprotein processing must therefore use castanospermine, not 6-epi-castanospermine, for glucosidase I/II blockade—while 6-epi-castanospermine can serve as a negative control compound that preserves ER glucosidase function while targeting other glycosidases.

Glycoprotein processing ER glucosidase I and II N-linked glycosylation

Amyloglucosidase Competitive Inhibition with pH-Dependent Potency: 6-epi-Castanospermine Characterization

6-epi-Castanospermine was identified as a potent inhibitor of amyloglucosidase (an exo-1,4-α-glucosidase from Aspergillus niger) with competitive inhibition kinetics. Notably, the inhibition was found to be more effective at higher pH values [1]. While a Ki value of 8.4 × 10⁻⁵ M (84 µM) has been reported , the pH-dependent potency enhancement is a differentiating property not typically observed with castanospermine or other iminosugar inhibitors. This pH sensitivity may reflect the ionization state of the alkaloid's tertiary amine at elevated pH, which could enhance binding affinity to the amyloglucosidase active site.

Amyloglucosidase inhibition Competitive inhibition kinetics pH-dependent enzyme modulation

Scaffold-Dependent Inhibition Spectrum: Indolizidine vs. Piperidine Core Comparison Across Isomeric Series

A systematic side-by-side comparison of castanospermine indolizidine isomers (including 6-epi-castanospermine, 6,7-diepi-castanospermine, and 6,8-diepi-castanospermine) against their corresponding monocyclic piperidine DNJ isomers (manno-DNJ, talo-DNJ, altro-DNJ) revealed a consistent scaffold-dependent effect: the indolizidine ring system is substantially more suitable than the piperidine ring for inhibition of intestinal α-glucosidases, including maltase, isomaltase, and sucrase [1]. This finding establishes that the bicyclic indolizidine core is not merely a structural curiosity but a pharmacologically meaningful scaffold that enhances inhibitory potency across multiple intestinal disaccharidases compared to monocyclic alternatives.

Indolizidine vs. piperidine scaffold Structure-activity relationship Intestinal α-glucosidase panel

6-epi-Castanospermine: Evidence-Backed Application Scenarios for Research Procurement


Neutral α-Mannosidase-Selective Pharmacological Studies (Isoform Discrimination)

6-epi-Castanospermine is the tool of choice when experimental protocols require selective inhibition of cytosolic/neutral α-mannosidase without concomitant blockade of lysosomal (acidic) α-mannosidase. As demonstrated by Winchester et al. (1990) in human liver glycosidase preparations, 6-epi-castanospermine does not inhibit acidic α-mannosidase while acting as a good inhibitor of the neutral isoform [1]. Castanospermine, by contrast, shows no such isoform discrimination and primarily targets glucosidases. This selective profile is critical for studies investigating the distinct biological roles of neutral α-mannosidase in glycoprotein quality control, ER-associated degradation (ERAD), and cytosolic oligosaccharide catabolism, where lysosomal enzyme co-inhibition would confound interpretation.

Intestinal α-Glucosidase Pharmacology with Reduced ER Glucosidase Off-Target Activity

In preclinical models of postprandial hyperglycemia, 6-epi-castanospermine offers a differentiated pharmacological profile. Kato et al. (2015) demonstrated that 6-epi-castanospermine inhibits sucrase with an IC50 of 9.4 µM and produces significant blood glucose reduction in sucrose-loaded mice [1]. Critically, unlike castanospermine—which is a potent inhibitor of ER glucosidase I and II and thus disrupts glycoprotein processing—6-epi-castanospermine is a very poor inhibitor of these processing enzymes [2]. This separation of intestinal α-glucosidase inhibition from ER glucosidase blockade makes 6-epi-castanospermine a superior probe for studying carbohydrate digestion pharmacology without the confounding effects of N-glycosylation pathway disruption.

Bicyclic Iminosugar Scaffold Benchmarking: Indolizidine vs. Piperidine Core Comparisons

For structure-activity relationship (SAR) studies investigating the contribution of core scaffold architecture to glycosidase inhibition, 6-epi-castanospermine serves as an essential indolizidine reference compound with a defined D-manno configuration. Kato et al. (2015) established through systematic comparison that 6-epi-castanospermine (indolizidine) provides markedly superior α-mannosidase inhibition compared to its monocyclic counterpart manno-DNJ (piperidine), despite identical D-manno stereochemistry [1]. This makes 6-epi-castanospermine the definitive bicyclic benchmark against which monocyclic iminosugars, synthetic analogs, and scaffold-hopping candidates should be compared when evaluating the entropic advantage of the constrained indolizidine ring system.

Glycoprotein Processing Pathway Dissection (Negative-Control Application)

In experiments designed to map the specific role of ER glucosidase I/II in N-linked glycoprotein maturation, 6-epi-castanospermine serves as an essential stereochemical control compound. Molyneux et al. (1986) established that while castanospermine potently inhibits both glucosidase I and II in mung bean processing enzyme assays, the C-6 epimer 6-epi-castanospermine is a very poor inhibitor of these same enzymes [1]. Researchers can therefore employ 6-epi-castanospermine (at matched concentrations to castanospermine) to confirm that observed biological effects are specifically attributable to ER glucosidase blockade rather than to off-target glycosidase inhibition or non-specific alkaloid effects. This negative-control application is uniquely fulfilled by 6-epi-castanospermine among naturally occurring indolizidine alkaloids.

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